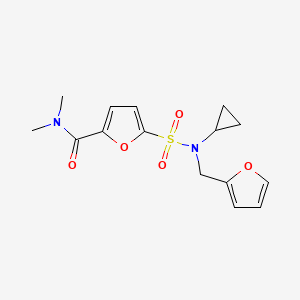

5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N,N-dimethylfuran-2-carboxamide

Description

This compound features a furan-2-carboxamide core substituted with an N,N-dimethyl group and a sulfamoyl moiety bearing cyclopropyl and furan-2-ylmethyl substituents. The sulfamoyl group is a critical pharmacophore, often associated with enzyme inhibition (e.g., thioredoxin reductase), while the cyclopropyl and furan-2-ylmethyl groups may enhance metabolic stability and binding specificity. The dimethyl carboxamide likely increases lipophilicity, influencing membrane permeability .

Properties

IUPAC Name |

5-[cyclopropyl(furan-2-ylmethyl)sulfamoyl]-N,N-dimethylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S/c1-16(2)15(18)13-7-8-14(22-13)23(19,20)17(11-5-6-11)10-12-4-3-9-21-12/h3-4,7-9,11H,5-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFHRHNNDJMRAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(O1)S(=O)(=O)N(CC2=CC=CO2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N,N-dimethylfuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, drawing on diverse academic and patent sources.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of specific chemical precursors that include cyclopropyl and furan moieties. The compound can be characterized by its unique sulfamoyl group, which is often associated with enhanced biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds derived from furan and thiophene structures have shown selective inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to increased levels of reactive oxygen species (ROS) in cancer cells, promoting apoptosis particularly at the G1 phase of the cell cycle .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Potential anticancer agent | Inhibition of topoisomerase II, induction of ROS |

| Related furan compounds | Selective topoisomerase II inhibitors | Induction of apoptosis via ROS accumulation |

The mechanism through which this compound exerts its effects is hypothesized to involve:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II without intercalating with DNA, suggesting a targeted mechanism that disrupts DNA processing without directly damaging the genetic material .

- Induction of Apoptosis : The increase in ROS levels leads to cellular stress responses that culminate in programmed cell death (apoptosis), which is particularly effective against various cancer cell lines .

- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, enhancing its potential as a chemotherapeutic agent .

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of furan-based compounds exhibit low micromolar activity against breast, colon, lung, and prostate cancer cell lines. These studies often compare new compounds against established chemotherapeutics like etoposide, showcasing their potential efficacy and lower toxicity towards normal cells .

In Vivo Studies

While specific in vivo data for this compound is limited, related compounds have shown promising results in murine models for cancer treatment. These studies highlight the compound's ability to suppress tumor growth effectively while maintaining a favorable safety profile .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Functional Analysis

- Core Structure : The target compound shares a furan-2-carboxamide core with , and 7, but differs from LMM5 (1,3,4-oxadiazole). The oxadiazole in LMM5 may confer greater polarity, affecting solubility and target engagement .

- Sulfamoyl Group: The target’s sulfamoyl group is substituted with cyclopropyl and furan-2-ylmethyl, unlike LMM5’s benzyl/methyl or ’s sulfamoylphenyl.

- Aromatic Substituents : ’s chlorophenyl and ’s fluorophenyl introduce electron-withdrawing effects, which could stabilize aromatic interactions. The target’s furan-2-ylmethyl group adds a heterocyclic moiety, possibly enhancing π-π stacking .

- Carboxamide Modifications : The N,N-dimethyl carboxamide in the target and increases lipophilicity compared to ’s single cyclopropyl substituent. This may enhance membrane permeability but reduce aqueous solubility .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target’s dimethyl carboxamide and cyclopropyl group likely increase logP compared to ’s fluorophenyl derivative, favoring blood-brain barrier penetration but requiring formulation optimization.

- Solubility : The sulfamoyl group in the target and improves solubility relative to purely aromatic analogs (e.g., ), though the dimethyl groups may counteract this .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including sulfamoylation of the furan core, cyclopropane ring formation, and carboxamide functionalization. Key steps may require palladium-catalyzed cross-coupling, controlled temperatures (e.g., 60–80°C), and solvents like dimethyl sulfoxide (DMSO) or acetonitrile. Intermediate purification is achieved via column chromatography, with final product validation using HPLC and NMR spectroscopy .

Q. How is the molecular structure characterized experimentally?

Structural confirmation relies on Nuclear Magnetic Resonance (NMR) for proton/carbon environments, Infrared (IR) spectroscopy for functional groups (e.g., sulfamoyl C=O stretch at ~1700 cm⁻¹), and mass spectrometry for molecular weight. Single-crystal X-ray diffraction (as in ) provides 3D conformational data, while elemental analysis verifies stoichiometry .

Q. What in vitro assays are used to evaluate biological activity?

Standard assays include:

Q. How is compound stability assessed under varying conditions?

Stability studies involve forced degradation under acidic/alkaline pH, heat (40–80°C), and UV light exposure. Degradation products are monitored via HPLC, with kinetic analysis to determine shelf-life and optimal storage conditions (e.g., inert atmosphere, -20°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

Advanced strategies include:

- Design of Experiments (DOE) to screen variables (temperature, solvent ratios, catalyst loading).

- High-throughput screening for rapid condition optimization .

- Continuous flow chemistry to enhance scalability and reduce side reactions .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay variability or structural analogs. Solutions include:

- Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Comparative studies with structural analogs to isolate substituent effects (e.g., furan vs. thiophene derivatives) .

Q. How are computational tools applied to predict target binding and pharmacokinetics?

- Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to receptors like endothelin or bacterial enzymes .

- Molecular Dynamics (MD) simulations (NAMD, GROMACS) assess binding stability over time .

- QSAR models correlate substituent electronic properties (Hammett constants) with activity .

Q. What advanced techniques elucidate the mechanism of action?

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry .

- Kinetic studies (stopped-flow spectroscopy) measure enzymatic inhibition rates .

- Metabolite profiling (LC-MS) identifies bioactive degradation products .

Q. How are pharmacokinetic properties evaluated in preclinical models?

Q. What strategies improve selectivity and reduce off-target effects in derivative design?

- Structure-Activity Relationship (SAR) studies to modify substituents (e.g., cyclopropyl vs. ethyl groups) .

- Proteomic profiling (e.g., kinase panels) to identify off-target interactions .

- Prodrug approaches to enhance target-specific activation .

Data Contradiction Analysis

Q. How to address conflicting reports on antimicrobial efficacy?

- Replicate assays under standardized conditions (pH, inoculum size).

- Check for resistance mechanisms (e.g., efflux pump expression via RT-PCR) .

- Synergistic studies with known antibiotics to identify potentiating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.